Spectroscopic data of (Benzylthio)acetic acid (1H NMR, 13C NMR, FT-IR)
Spectroscopic data of (Benzylthio)acetic acid (1H NMR, 13C NMR, FT-IR)
An in-depth analysis of the 1H NMR, 13C NMR, and FT-IR spectroscopic data of (Benzylthio)acetic acid, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.
(Benzylthio)acetic acid, also known as S-benzylthioglycolic acid, is a carboxylic acid containing a benzyl thioether moiety. Its structural elucidation and purity assessment are critical in various research and development applications, including its potential use as a building block in medicinal chemistry. This technical guide provides a detailed overview of its characteristic spectroscopic data obtained through proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and Fourier-transform infrared (FT-IR) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic analyses of (Benzylthio)acetic acid.
Table 1: ¹H NMR Spectroscopic Data for (Benzylthio)acetic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.85 | singlet | 1H | -COOH |
| 7.35 - 7.20 | multiplet | 5H | C₆H₅- |
| 3.80 | singlet | 2H | -S-CH₂-Ph |
| 3.25 | singlet | 2H | -S-CH₂-COOH |
Solvent: CDCl₃. Spectrometer frequency: 90 MHz.
Table 2: ¹³C NMR Spectroscopic Data for (Benzylthio)acetic acid
| Chemical Shift (δ) ppm | Assignment |
| 176.5 | C=O |
| 137.0 | C (quaternary, C₆H₅) |
| 129.0 | CH (C₆H₅) |
| 128.5 | CH (C₆H₅) |
| 127.5 | CH (C₆H₅) |
| 36.5 | -S-CH₂-Ph |
| 34.0 | -S-CH₂-COOH |
Solvent: CDCl₃. Spectrometer frequency: 22.63 MHz.
Table 3: FT-IR Spectroscopic Data for (Benzylthio)acetic acid
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| 3060, 3030 | Medium | C-H stretch (Aromatic) |
| 2920 | Medium | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1495, 1455 | Medium | C=C stretch (Aromatic ring) |
| 1420 | Medium | O-H bend (Carboxylic acid) |
| 1290 | Strong | C-O stretch (Carboxylic acid) |
| 700, 770 | Strong | C-H out-of-plane bend (Aromatic) |
Sample preparation: KBr pellet.
Experimental Protocols
The following sections detail the methodologies for acquiring the ¹H NMR, ¹³C NMR, and FT-IR spectra of (Benzylthio)acetic acid.
¹H NMR Spectroscopy
Sample Preparation: A solution of (Benzylthio)acetic acid was prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.
Data Acquisition: The ¹H NMR spectrum was recorded on a 90 MHz NMR spectrometer. The acquisition parameters included a sufficient number of scans to achieve an adequate signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.
Data Processing: The resulting Free Induction Decay (FID) was processed by applying a Fourier transform. The spectrum was then phase-corrected, and the baseline was corrected. Chemical shifts were referenced to the TMS signal.
¹³C NMR Spectroscopy
Sample Preparation: A more concentrated solution of (Benzylthio)acetic acid was prepared by dissolving approximately 20-50 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). TMS was also used as the internal standard.
Data Acquisition: The ¹³C NMR spectrum was acquired on a 22.63 MHz NMR spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to obtain a high-quality spectrum.
Data Processing: The FID was processed using a Fourier transform with an appropriate line broadening factor. The spectrum was phase- and baseline-corrected, and the chemical shifts were referenced to the CDCl₃ solvent peak (δ = 77.16 ppm) or TMS.
FT-IR Spectroscopy
Sample Preparation: A small amount of (Benzylthio)acetic acid was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment was recorded first. Then, the sample spectrum was recorded over a range of 4000-400 cm⁻¹.
Data Processing: The final spectrum was obtained by ratioing the sample spectrum against the background spectrum, and the data was presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (Benzylthio)acetic acid.
Caption: General workflow for spectroscopic analysis.
